2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}-6-methoxy-1H-indole

Physicochemical profiling Drug‑likeness Lead optimization

This fully synthetic compound features a unique 6-methoxyindole-2-carbonyl motif with a pyrrolidine-3-sulfonyl linker and furan-2-ylmethyl terminal group. Its computed XLogP3-AA of 2, tPSA of 97 Ų, and 5 HBA distinguish it from des-methoxy and regioisomeric analogues, offering a chemically tractable scaffold for ATP-binding pocket or aminergic GPCR lead-generation campaigns. Laboratories comparing indole-sulfonyl-pyrrolidine libraries should use this compound as a reference standard for the 6-methoxy-2-carbonyl substitution pattern. Its 5 HBA count provides a unique acceptor vector not present in smaller-ring variants, enabling precise pharmacophore hypothesis refinement in virtual screening workflows.

Molecular Formula C19H20N2O5S
Molecular Weight 388.44
CAS No. 2097934-71-7
Cat. No. B2783212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}-6-methoxy-1H-indole
CAS2097934-71-7
Molecular FormulaC19H20N2O5S
Molecular Weight388.44
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)S(=O)(=O)CC4=CC=CO4
InChIInChI=1S/C19H20N2O5S/c1-25-14-5-4-13-9-18(20-17(13)10-14)19(22)21-7-6-16(11-21)27(23,24)12-15-3-2-8-26-15/h2-5,8-10,16,20H,6-7,11-12H2,1H3
InChIKeyPUPMQRCHAZQZQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}-6-methoxy-1H-indole (CAS 2097934-71-7): Core Structural Identity and Physicochemical Signature


2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}-6-methoxy-1H-indole (CAS 2097934-71-7) is a fully synthetic, multi‑heterocyclic small molecule that integrates a 6‑methoxyindole‑2‑carbonyl motif, a pyrrolidine‑3‑sulfonyl linker, and a furan‑2‑ylmethyl terminal group. Computed physicochemical descriptors deposited in PubChem [1] define its molecular formula as C₁₉H₂₀N₂O₅S, a molecular weight of 388.4 g·mol⁻¹, a calculated XLogP3‑AA of 2, one hydrogen‑bond donor, five hydrogen‑bond acceptors, and five rotatable bonds. These features place it within a distinct chemical space that is structurally differentiated from simpler indole‑sulfonamide or aryl‑sulfonyl‑pyrrolidine analogues by the combination of the electron‑donating 6‑methoxy substituent, the 2‑carbonyl‑indole connectivity, and the furan‑containing sulfonyl side‑chain.

Why In‑Class Sulfonyl‑Pyrrolidine Indole Derivatives Cannot Substitute for 2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}-6-methoxy-1H-indole


Even within the narrow class of furan‑2‑ylmethanesulfonyl‑pyrrolidine‑indole carboxamides, the precise regiochemistry and substitution pattern fundamentally dictate the molecular interaction profile. In the closest documented analogue, 5‑{3‑[(furan‑2‑yl)methanesulfonyl]pyrrolidine‑1‑carbonyl}‑1H‑indole (CAS 1787917‑38‑7), the indole‑carbonyl linkage is shifted from position 2 to position 5 and the 6‑methoxy group is absent [1] . These structural differences alter the spatial orientation of the indole π‑surface, the hydrogen‑bond acceptor capacity, and the overall lipophilicity, which in turn can affect target‑binding topology, metabolic stability, and solubility. Generic substitution without experimental validation therefore risks a loss of functional specificity that cannot be predicted solely from class‑level SAR.

Quantitative Differentiation Evidence: 2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}-6-methoxy-1H-indole Versus Closest Analogues


Physicochemical Space Differentiation: Computed XLogP3‑AA and Topological Polar Surface Area vs. 5‑Regioisomer Analogue

The presence of the 6‑methoxy substituent on the indole core and the 2‑carbonyl attachment point produce a distinct physicochemical signature relative to the closest available structural comparator, 5‑{3‑[(furan‑2‑yl)methanesulfonyl]pyrrolidine‑1‑carbonyl}‑1H‑indole (CAS 1787917‑38‑7). Computed values derived from PubChem [1] for the target compound and from publicly available structural data for the comparator [2] show that the target compound has a lower XLogP3‑AA (2 vs. an estimated ~2.8 for the des‑methoxy 5‑regioisomer) and a higher topological polar surface area (tPSA, 97 Ų vs. ~80 Ų), consistent with the added methoxy oxygen. These differences are quantitatively meaningful for predicting membrane permeability and solubility in early‑stage profiling. [1] [2]

Physicochemical profiling Drug‑likeness Lead optimization

Hydrogen‑Bond Acceptor Capacity Differentiation vs. Azetidine‑Containing Analogue

Replacement of the pyrrolidine ring with an azetidine ring in the comparator 2‑{3‑[(furan‑2‑yl)methanesulfonyl]azetidine‑1‑carbonyl}‑1H‑indole (CAS 1797277‑45‑2) eliminates one methylene unit and alters the spatial orientation of the sulfonyl‑furan moiety. The target compound possesses 5 hydrogen‑bond acceptors (HBA) while the azetidine analogue presents 4 HBA due to the reduced ring size, as computed from PubChem entries [1] [2]. The additional HBA capacity in the pyrrolidine‑containing target compound may facilitate stronger or additional interactions with polar residues in a binding site, a feature that cannot be replicated by the azetidine scaffold.

Medicinal chemistry Scaffold hopping Target engagement

Rotatable Bond Count as a Conformational Flexibility Metric vs. Xanthene‑Conjugated Analogue

The target compound contains 5 rotatable bonds, whereas the bulkier comparator 3‑[(furan‑2‑yl)methanesulfonyl]‑1‑(9H‑xanthene‑9‑carbonyl)pyrrolidine (CAS 1788845‑74‑8) possesses 4 rotatable bonds due to the rigid xanthene‑carbonyl linkage [1] . This difference results in a lower conformational entropy burden for the comparator but simultaneously reduces the ligand's potential to adapt to differently shaped binding pockets. The higher rotatable bond count of the target compound broadens its potential conformational sampling, which can be advantageous in phenotypic screening where flexibility facilitates polypharmacology.

Conformational analysis Lead‑like space Scaffold comparison

Validated Application Scenarios for 2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}-6-methoxy-1H-indole Based on Available Evidence


Scaffold‑Hopping Library Design for Kinase or GPCR Lead Discovery

The compound's computed physicochemical profile (XLogP3‑AA = 2, tPSA = 97 Ų, 5 HBA) places it in a favorable region of oral drug‑like chemical space [1]. In lead‑generation campaigns targeting ATP‑binding pockets or aminergic GPCRs, where a specific hydrogen‑bond donor/acceptor pattern and moderate lipophilicity are desired, this compound provides a chemically tractable starting scaffold that is structurally orthogonal to simple indole‑2‑carboxamides and 5‑substituted indole sulfonamides [1] [2].

Comparative Physicochemical Benchmarking of Indole‑Sulfonyl Hybrids

For laboratories systematically comparing the physicochemical property space of indole‑sulfonyl‑pyrrolidine libraries, this compound serves as a well‑defined reference point for the 6‑methoxy‑2‑carbonyl substitution pattern [1]. Its computed descriptors (XLogP3‑AA = 2, MWT = 388.4 g·mol⁻¹) allow direct benchmarking against des‑methoxy (ΔXLogP3‑AA ≈ −0.8) and regioisomeric analogues, enabling data‑driven compound selection without reliance on generic class assumptions [1].

Pharmacophore Model Refinement Using Hydrogen‑Bond Acceptor Features

With 5 hydrogen‑bond acceptors, the compound provides a higher HBA count than azetidine‑based analogues within the same series [1] [2]. Computational chemists can employ this molecule to test and refine pharmacophore hypotheses that require a specific HBA arrangement, particularly in virtual screening workflows where the pyrrolidine sulfonyl geometry contributes a unique acceptor vector not present in smaller‑ring variants [1].

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